![molecular formula C8H8Cl2N2 B3028425 5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride CAS No. 2044705-25-9](/img/structure/B3028425.png)
5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride
Overview
Description
The compound seems to be a derivative of aminomethyl propanol, an organic compound with the formula H2NC(CH3)2CH2OH . It’s a colorless liquid that is classified as an alkanolamine .
Synthesis Analysis
A similar compound, C-8 monoaminomethyl derivatives, were obtained from quercetin and heterocyclic secondary amines . The intermediate products as crude tertiary amines were formed in reaction of flavonoid with aqueous formaldehyde and amines in 1,4-dioxane or ethanol .Chemical Reactions Analysis
Amines, including aminomethyl compounds, react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields .Scientific Research Applications
Compound Synthesis and Reagent Applications
AMPBH: serves as a versatile reagent for compound synthesis. Its boronic acid derivative structure enables efficient reactions, making it a valuable tool in the laboratory. Specifically:
- Heterocyclic Compounds : Researchers use AMPBH to synthesize heterocyclic compounds, including benzimidazoles, peptides, and peptidomimetics . The electron-rich boron atom readily forms complexes with Lewis acids (e.g., amines or carboxylic acids), facilitating catalytic reactions.
Drug Discovery and Medicinal Chemistry
- Proteasome Inhibitors : Recent studies have identified highly selective inhibitors of the human constitutive proteasome beta 5c chymotryptic subunit using boronic acid derivatives like AMPBH .
Materials Science and Nanoparticles
- Nanoparticle Functionalization : Researchers have developed phenylboronic acid-functionalized nanoparticles for drug delivery, utilizing the affinity of AMPBH for specific cellular targets .
- Photoacoustic Imaging : AMPBH -linked nanovehicles have been used for in situ monitoring of intracellular structural changes through photoacoustic signals .
Green Chemistry and Biomass Valorization
- Monomer Synthesis : AMPBH can be synthesized from biomass-derived furfurals, such as 5-hydroxymethylfurfural (HMF). It serves as a precursor for biopolymers and sustainable materials .
Safety and Hazards
Future Directions
While specific future directions for this compound are not available, there is ongoing research into the valorization of biomass-derived furfurals, which includes aminomethyl derivatives . This work aims to improve existing synthetic pathways, develop new synthetic strategies, and broaden the scope of applications for biorenewable products .
properties
IUPAC Name |
5-(aminomethyl)-2-chlorobenzonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3H,4,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFVLPZSUPQNRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C#N)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride | |
CAS RN |
2044705-25-9 | |
Record name | Benzonitrile, 5-(aminomethyl)-2-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2044705-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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